molecular formula C17H24O2 B8758178 (-)-Menthyl benzoate CAS No. 38649-18-2

(-)-Menthyl benzoate

Cat. No. B8758178
M. Wt: 260.4 g/mol
InChI Key: TTYVYRHNIVBWCB-VNQPRFMTSA-N
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Patent
US06831100B2

Procedure details

A solution of 1-menthol (1 gram) in benzoyl chloride (1 ml) was stirred at room temperature for 72 hours. This solution yielded menthyl benzoate of 89.5% purity. Further purification of this product through column chromatography resulted to increase in purity level to at least 98.8%. This fraction yielded colourless crystals and confirmed for purity by 1HNMR, 13CNMR, IR and Mass spectra.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2]1[CH2:7][C@@H:6]([OH:8])[C@H:5]([CH:9]([CH3:11])[CH3:10])[CH2:4][CH2:3]1.[C:12](Cl)(=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[C:12]([O:8][CH:6]1[CH:5]([CH:9]([CH3:11])[CH3:10])[CH2:4][CH2:3][CH:2]([CH3:1])[CH2:7]1)(=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
Name
Quantity
1 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC1CC(CCC1C(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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